![molecular formula C17H20ClNO4S B2702640 5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID CAS No. 74138-24-2](/img/structure/B2702640.png)
5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID is a chemical compound that features a unique adamantyl group attached to a benzoic acid derivative The adamantyl group is known for its rigid, diamond-like structure, which imparts significant stability and lipophilicity to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID typically involves multiple steps starting from adamantane derivatives. One common method involves the sulfonation of adamantane to introduce the sulfamoyl group, followed by chlorination and subsequent coupling with a benzoic acid derivative . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The compound can be reduced to modify the sulfamoyl or chlorobenzoic acid moieties.
Substitution: The chlorine atom in the benzoic acid ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, adamantyl derivatives, and sulfamoyl-modified compounds. These products can exhibit different physical and chemical properties, making them useful for specific applications .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: It has shown promise in biological studies due to its stability and ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorobenzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with specific receptors or pathways .
Comparison with Similar Compounds
Similar Compounds
5-(1-Adamantyl)-2-chlorobenzoic acid: Lacks the sulfamoyl group but shares the adamantyl and chlorobenzoic acid moieties.
5-(1-Adamantylsulfamoyl)-benzoic acid: Similar structure but without the chlorine atom on the benzoic acid ring.
1-Adamantylsulfamoyl derivatives: Compounds with the adamantylsulfamoyl group attached to different aromatic or aliphatic backbones.
Uniqueness
5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID is unique due to the combination of the adamantyl, sulfamoyl, and chlorobenzoic acid groups. This combination imparts distinct physical and chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(1-adamantylsulfamoyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c18-15-2-1-13(6-14(15)16(20)21)24(22,23)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12,19H,3-5,7-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPIDSHXIYBBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(4-fluorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2702557.png)
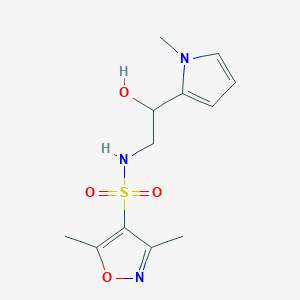
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702563.png)
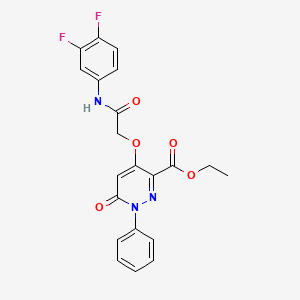

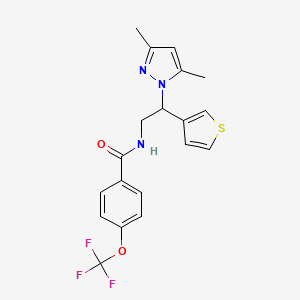
![2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2702570.png)
![3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2702572.png)
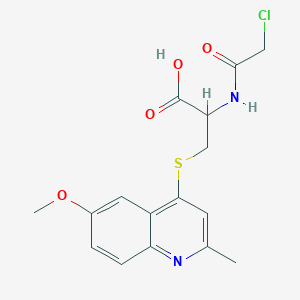
![8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2702574.png)
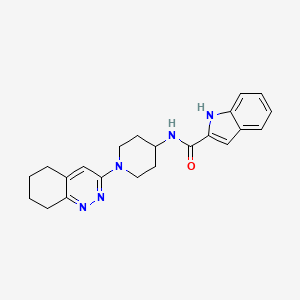
![3-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2702577.png)
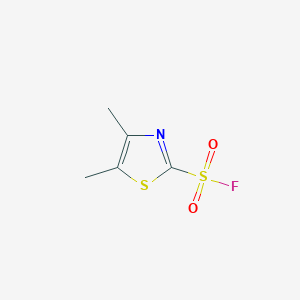
![ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2702580.png)
